molecular formula C13H13NO3 B1602266 Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate CAS No. 99027-88-0

Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Cat. No. B1602266
CAS RN: 99027-88-0
M. Wt: 231.25 g/mol
InChI Key: MXHWWBNEOOVFRU-UHFFFAOYSA-N
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Description

“Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate” is a chemical compound with the molecular formula C₁₃H₁₃NO₃ . It has been studied for its potential as an ion uptake system .


Synthesis Analysis

This compound can be prepared from cyclopentadiene and chloronitroso cyclohexane in ethanol . The synthesis process involves a one-step transformation of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene .


Molecular Structure Analysis

The molecular weight of “Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate” is 231.24 g/mol . The structure of this compound includes a bicyclic system with an oxygen and a nitrogen atom incorporated into the ring .


Chemical Reactions Analysis

The compound has been used in mass spectrometric doping studies with lithium, sodium, potassium, and silver ions . The studies showed a clear preference for lithium complexation .


Physical And Chemical Properties Analysis

The compound is stored in a sealed, dry condition at 2-8°C . It has a molecular weight of 231.24 g/mol .

properties

IUPAC Name

benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-13(14-11-6-7-12(8-11)17-14)16-9-10-4-2-1-3-5-10/h1-7,11-12H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHWWBNEOOVFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1ON2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578550
Record name Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

CAS RN

99027-88-0
Record name Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclohexanone oxime (20.04 g, 171.8 mmol) and methyl t-butyl ether (110 mL) were added to a reactor at 25° C. and stirred under N2 (g). The solution was cooled to −10° C. and Cl2 (g) was added during 15 min until a deep blue, clear solution was obtained. Vacuum was applied to remove remaining Cl2 and possible HCl from the reaction mixture. The temperature was set to −2° C., and a solution of Na2CO3 (11.03 g, 103 mmol) in water (90 mL) was slowly added during 30 min. The phases were separated and the organic phase transferred to a solution of Na2CO3 (19.3 g, 180.3 mmol) in water (126 mL) at 15° C. Benzyl chloroformate (32.3 g, 179.87 mmol) was added and the reaction mixture stirred for 10 min after which cyclopentadiene (25.2 g, 362.16 mmol) was added and the reaction mixture stirred for 3 h. Vacuum was applied and the remaining cyclopentadiene was removed. The phases were separated and the organic phase containing the title product was taken further directly to Example 2 as below.
Quantity
20.04 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.03 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
19.3 g
Type
reactant
Reaction Step Four
Name
Quantity
126 mL
Type
solvent
Reaction Step Four
Quantity
32.3 g
Type
reactant
Reaction Step Five
Quantity
25.2 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
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Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
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Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
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